molecular formula C10H10O3 B1590909 5-Methoxy-4-Chromanone CAS No. 863309-86-8

5-Methoxy-4-Chromanone

Cat. No.: B1590909
CAS No.: 863309-86-8
M. Wt: 178.18 g/mol
InChI Key: NDMGXDPNMNYBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-4-Chromanone is a heterocyclic compound belonging to the chromanone family. Chromanones are significant due to their diverse biological activities and their role as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyranone ring, with a methoxy group attached at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-Chromanone typically involves the cyclization of appropriate phenolic precursors. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the starting material is often 5-methoxyphenol, which undergoes cyclization with ethyl acetoacetate under acidic conditions to form the desired chromanone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

    Reduction: Reduction of the carbonyl group in this compound can yield 5-methoxy-4-chromanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 5-Methoxy-4-chromone-2,3-dione.

    Reduction: 5-Methoxy-4-chromanol.

    Substitution: Various substituted chromanones depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-4-Chromanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and its role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of agrochemicals.

Comparison with Similar Compounds

    Chroman-4-one: Lacks the methoxy group and has different biological activities.

    5-Hydroxy-4-Chromanone: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological properties.

    4-Chromanone: The parent compound without any substituents, serving as a basic scaffold for various derivatives.

Uniqueness: 5-Methoxy-4-Chromanone is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This substitution can enhance its antioxidant properties and modulate its interaction with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

5-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-8-3-2-4-9-10(8)7(11)5-6-13-9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMGXDPNMNYBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570669
Record name 5-Methoxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863309-86-8
Record name 5-Methoxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-4-Chromanone
Reactant of Route 2
5-Methoxy-4-Chromanone
Reactant of Route 3
5-Methoxy-4-Chromanone
Reactant of Route 4
Reactant of Route 4
5-Methoxy-4-Chromanone
Reactant of Route 5
Reactant of Route 5
5-Methoxy-4-Chromanone
Reactant of Route 6
Reactant of Route 6
5-Methoxy-4-Chromanone
Customer
Q & A

Q1: The paper mentions that (R)-3-(3’,4’-Dihydroxybenzyl)-7-hydroxy-5-methoxychroman-4-one (7) and (E)-3-(3’,4’-dihydroxybenzylidene)-7-hydroxy-5-methoxychroman-4-one (10) exhibit significant COX-2 inhibitory activity. What structural features contribute to this activity?

A1: While the paper doesn't explicitly detail the mechanism of action for these compounds, it highlights that both (R)-3-(3’,4’-Dihydroxybenzyl)-7-hydroxy-5-methoxychroman-4-one (7) and (E)-3-(3’,4’-dihydroxybenzylidene)-7-hydroxy-5-methoxychroman-4-one (10) share a common scaffold: a chroman-4-one ring with a 5-methoxy substituent. [] The presence of hydroxyl groups on the benzyl or benzylidene substituent at the 3-position of the chroman-4-one ring also appears crucial for activity. Further research is needed to elucidate the specific binding interactions and downstream effects of these compounds on COX-2.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.